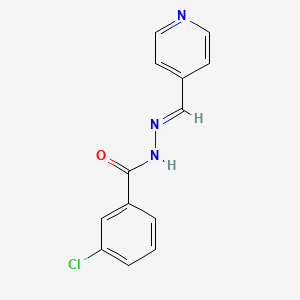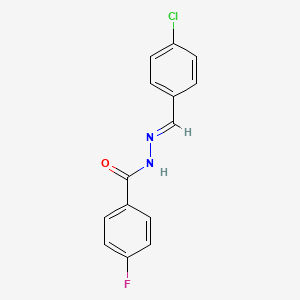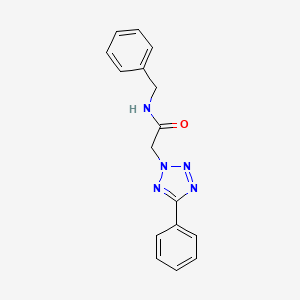![molecular formula C16H23N3O5S B5558025 N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)
N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and study of sulfonamide derivatives, including N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, often aim at exploring their potential as pharmacological agents or chemical intermediates due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of complex sulfonamides typically involves multi-step organic reactions, starting from simpler sulfonamide structures. One approach could involve the Sonogashira cross-coupling reaction, as demonstrated in the synthesis of related compounds, where halophenyl methanesulfonamides are coupled with alkynes in the presence of a palladium catalyst to introduce the desired functional groups onto the phenyl ring (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an amide nitrogen. This configuration significantly influences the molecule's electronic properties and hydrogen bonding potential, affecting its reactivity and interaction with biological targets. Structural characterization is commonly achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, providing detailed information about the compound's functional groups and molecular conformation (Sakamoto et al., 1988).
科学的研究の応用
Automated Synthesis and Impurity Minimization
[(18)F]FCWAY, a compound structurally related to N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, was developed as a serotonin 5-HT(1A) receptor ligand for clinical human studies. An automated one-step radiosynthesis process was developed using a Nuclear Interface C-11 Methylation System. This improved radiochemical yield and reduced chemical impurities, showcasing the potential of automated processes in synthesizing complex chemical compounds (Vuong et al., 2007).
Electrochemical Analysis in Pharmaceuticals
The electrochemical behavior of Nimesulide, a compound similar in structure to N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, was studied. This research demonstrated its reducibility and oxidizability, indicating the potential for electrochemical analysis in pharmaceuticals. This study provides insights into the analytical applications of similar compounds (Álvarez-Lueje et al., 1997).
Sulfomethylation in Macrocycle Synthesis
Sulfomethylation, a process relevant to the synthesis of compounds like N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, was studied to introduce methanesulfonate groups into macrocyclic structures. This technique is significant in the synthesis of complex organic compounds, offering a route to create diverse derivatives with potential pharmaceutical applications (van Westrenen & Sherry, 1992).
Structural Analysis in Drug Design
The structural study of nimesulidetriazole derivatives, structurally related to N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, highlighted the importance of supramolecular assembly in drug design. This research contributes to understanding how molecular structure affects drug properties and interactions (Dey et al., 2015).
特性
IUPAC Name |
N-[3-[4-(3-methoxyphenyl)-2-methyl-5-oxopiperazin-1-yl]-3-oxopropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-12-10-19(13-5-4-6-14(9-13)24-2)16(21)11-18(12)15(20)7-8-17-25(3,22)23/h4-6,9,12,17H,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZCHVSMTDKCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCNS(=O)(=O)C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide (non-preferred name) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)
![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)



![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)


